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This guide provides a comprehensive analysis of the clinical trial data and patient outcomes for

AG-270, a first-in-class inhibitor of methionine adenosyltransferase 2A (MAT2A). It is designed

to offer an objective comparison with emerging alternative therapies for cancers harboring a

methylthioadenosine phosphorylase (MTAP) deletion, a genetic alteration present in

approximately 15% of all human cancers.[1] This guide is intended to support ongoing research

and development efforts in this targeted oncology space.

Executive Summary
AG-270 is an oral, potent, and reversible inhibitor of MAT2A, an enzyme crucial for the

production of S-adenosylmethionine (SAM).[2][3] In cancer cells with MTAP deletion, the

inhibition of MAT2A leads to a reduction in SAM levels, which in turn inhibits the function of

Protein Arginine Methyltransferase 5 (PRMT5), ultimately inducing cell death.[2][4] The first-in-

human Phase 1 clinical trial (NCT03435250) of AG-270 demonstrated a manageable safety

profile and early signs of clinical activity in patients with advanced, MTAP-deleted solid tumors.

[2][3] This guide will delve into the specifics of this trial, presenting a detailed look at the patient

outcomes and experimental methodologies. Furthermore, it will draw a comparison with the

burgeoning class of MTA-cooperative PRMT5 inhibitors, which represent a primary alternative

therapeutic strategy in this patient population.
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The following tables summarize the key quantitative data from the single-agent dose-escalation

arm of the Phase 1 study of AG-270 in patients with MTAP-deleted tumors.[5]

Table 1: Patient Demographics and Baseline
Characteristics (N=40)

Characteristic Value

Median Age (years) 60.5

Gender (Male/Female) 23 / 17

Most Common Tumor Types

Bile Duct Cancer (17.5%), Pancreatic Cancer

(17.5%), Non-small Cell Lung Cancer (12.5%),

Mesothelioma (10%)[2]

Prior Lines of Therapy 1 (30%), 2 (22.5%), ≥3 (47.5%)[2]

Table 2: Efficacy of Single-Agent AG-270 in the Phase 1
Trial

Efficacy Endpoint Result

Best Overall Response

Partial Response (PR) 2 patients (5%)[2][3]

Stable Disease (SD) ≥16 weeks 5 patients (12.5%)[2][3]

Maximum Tolerated Dose (MTD) 200 mg once daily (QD)

Pharmacodynamic Response

Maximal Reduction in Plasma SAM 54% to 70%[2][3]

Reduction in Tumor SDMA Levels
Average H-score reduction of 36.4% in paired

biopsies[2]

Table 3: Common Treatment-Related Adverse Events
(TRAEs) with Single-Agent AG-270 (Any Grade, ≥10% of
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Patients)
Adverse Event Frequency

Fatigue 25%[2]

Blood Bilirubin Increase 15%[2]

Hyperbilirubinemia 12.5%[2]

Anemia 10%[2]

Thrombocytopenia 10%[2]

Comparison with Alternative Therapies: MTA-
Cooperative PRMT5 Inhibitors
A key alternative strategy for treating MTAP-deleted cancers involves the direct inhibition of

PRMT5. A novel class of drugs, MTA-cooperative PRMT5 inhibitors, has shown promise by

selectively targeting the PRMT5-MTA complex that accumulates in MTAP-deleted cells.[1]

Table 4: Preliminary Efficacy of Select MTA-Cooperative
PRMT5 Inhibitors in Clinical Trials
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Drug Trial Identifier
Tumor Types with
Responses

Preliminary
Objective
Response Rate
(ORR)

AMG 193 NCT05094336

NSCLC, Pancreatic,

Biliary Tract,

Esophageal/Gastric[6]

Confirmed and

unconfirmed partial

responses observed

across various tumor

types[6]

MRTX1719 Phase 1/2

Melanoma,

Gallbladder

Adenocarcinoma,

Mesothelioma,

NSCLC, Malignant

Peripheral Nerve

Sheath Tumors[7]

Objective responses

observed[7]

GTA182 Phase 1 NSCLC[8]

57.1% in MTAP-

deleted NSCLC

(preliminary)[8]

TNG908 NCT05275478

Non-CNS tumors

(e.g., NSCLC,

pancreatic)[9]

No partial responses

in glioblastoma; trial

enrollment stopped for

this indication[9][10]

Experimental Protocols
A detailed understanding of the methodologies employed in the AG-270 clinical trial is crucial

for the interpretation of the presented data.

Protocol 1: Patient Eligibility and Study Design
Inclusion Criteria: Patients with advanced solid tumors or lymphoma with homozygous

deletion of CDKN2A/MTAP or loss of MTAP protein expression by immunohistochemistry

(IHC) were eligible.[2][3]
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Study Design: This was a Phase 1, open-label, multicenter study with a dose-escalation

phase to determine the Maximum Tolerated Dose (MTD) of AG-270 as a single agent.[2][5]

Patients received AG-270 orally once daily (QD) or twice daily (BID) in 28-day cycles.[2][3]

Protocol 2: Pharmacodynamic Assessments
Plasma SAM Levels: Plasma concentrations of S-adenosylmethionine (SAM) were

measured at baseline and after treatment to assess the degree of MAT2A inhibition.[2]

Tumor SDMA Levels: Paired tumor biopsies were collected at baseline and at the end of the

first cycle.[11] Immunohistochemistry (IHC) was used to measure the levels of symmetrically

di-methylated arginine (SDMA) residues, a downstream marker of PRMT5 activity.[2] The H-

score was calculated to quantify the changes in SDMA levels.[2]

Protocol 3: Efficacy and Safety Evaluation
Tumor Response: Tumor assessments were performed every two cycles using Response

Evaluation Criteria in Solid Tumors (RECIST).[11]

Safety Monitoring: Adverse events were graded according to the National Cancer Institute

Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Mandatory Visualization
The following diagrams illustrate key aspects of AG-270's mechanism and the clinical trial

workflow.
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Caption: AG-270 signaling pathway in MTAP-deleted cancer cells.
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Caption: Workflow of the AG-270 Phase 1 clinical trial.
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Therapeutic Strategies for MTAP-Deleted Cancers

MAT2A Inhibition
(e.g., AG-270) Target

MAT2A

Mechanism

Reduces SAM production

PRMT5 Inhibition
(MTA-Cooperative)

PRMT5-MTA Complex

Directly inhibits PRMT5 activity

Outcome

Inhibition of PRMT5 function
&

Induction of cell death

Click to download full resolution via product page

Caption: Comparison of MAT2A and PRMT5 inhibition strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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